N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide
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Overview
Description
N’-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group and a biphenylcarbohydrazide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide typically involves the condensation reaction between 4-methoxyacetophenone and 4-biphenylcarbohydrazide. This reaction is usually carried out in anhydrous ethanol with a catalytic amount of concentrated hydrochloric acid under reflux conditions for several hours . The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for N’-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: N’-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N’-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N’-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide can be compared with other similar compounds, such as:
- N’-[1-(4-methoxyphenyl)ethylidene]-4-methylbenzenesulfonohydrazide
- N’-[1-(4-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
- N’-[1-(4-methoxyphenyl)ethylidene]-3-(5-methyl-1H-pyrazol-4-yl)carbohydrazide
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of N’-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide lies in its biphenylcarbohydrazide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16(17-12-14-21(26-2)15-13-17)23-24-22(25)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,25)/b23-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPWJKFTFVJGRL-XQNSMLJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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